4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol
Description
Historical Context and Significance of Azaindole Systems
Azaindoles, also known as pyrrolopyridines, are bicyclic heterocyclic compounds consisting of a fused pyrrole (B145914) and pyridine (B92270) ring. The position of the nitrogen atom in the pyridine ring gives rise to different isomers, each with its own characteristic reactivity and biological profile.
The chemistry of pyrrolopyridines has evolved significantly since their initial discovery. Early research focused on the fundamental synthesis and reactivity of the core scaffold. Over time, advancements in synthetic methodologies have enabled the creation of a vast library of substituted pyrrolopyridine derivatives. This has allowed for extensive structure-activity relationship (SAR) studies, which have been instrumental in the development of targeted therapeutic agents. The versatility of the pyrrolopyridine scaffold allows it to serve as a bioisostere for other important bicyclic systems, such as indoles and purines, further expanding its utility in medicinal chemistry. nih.gov
Nitrogen-containing heterocycles are fundamental building blocks of life, forming the core of many natural products and biologically essential molecules, including nucleic acids and amino acids. In the realm of chemical biology, these compounds are of paramount importance due to their ability to interact with biological targets such as enzymes and receptors. The presence of nitrogen atoms can influence a molecule's polarity, basicity, and hydrogen bonding capacity, all of which are critical for molecular recognition and biological activity. The pyrrolopyridine nucleus, with its nitrogen atoms strategically positioned, is a prime example of a privileged scaffold in drug discovery. nih.gov
Focus on 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol: A Distinctive Motif
Within the broader family of pyrrolopyridines, this compound represents a specific and distinct chemical entity. Its structure is characterized by a bromine atom at the 4-position and a hydroxyl group at the 2-position of the pyrrolo[2,3-c]pyridine core.
Despite the confirmation of its existence, as evidenced by its availability from chemical suppliers, there is a notable absence of published scientific literature detailing the specific rationale for the investigation of this compound. chiralen.com Generally, the introduction of a bromine atom can modulate a molecule's lipophilicity and metabolic stability, and it can serve as a handle for further chemical modifications through cross-coupling reactions. The hydroxyl group can participate in hydrogen bonding interactions with biological targets and can also be a site for further derivatization. However, without specific research data, the precise reasons for its synthesis and potential study remain speculative.
A comprehensive search of scientific databases and patent literature reveals no specific research trajectories for this compound. There are no available studies on its synthesis, characterization, biological activity, or potential applications. Research in the broader field of pyrrolopyridines is active, with many derivatives being investigated as kinase inhibitors and for other therapeutic purposes. nih.gov However, this specific bromo-hydroxylated derivative has not been a subject of published research to date.
Academic Scope and Current Research Landscape
The current academic landscape for pyrrolopyridines is vibrant and focused on the discovery of new therapeutic agents. Many research programs are dedicated to the synthesis and biological evaluation of novel derivatives. The general interest in this class of compounds suggests that even underexplored derivatives could become subjects of future investigation. While there is no current research focused on this compound, the foundational knowledge of pyrrolopyridine chemistry provides a basis for any future studies.
Key Areas of Scholarly Investigation
The investigation of the pyrrolo[2,3-c]pyridine scaffold is diverse, with a primary focus on its applications in medicinal chemistry. Researchers have successfully utilized this core structure to develop a range of biologically active compounds, targeting various diseases.
Primary Research Applications of the Pyrrolo[2,3-c]pyridine Scaffold
| Area of Investigation | Description | Key Findings & Examples |
|---|---|---|
| Kinase Inhibitors | The scaffold is a common feature in the design of inhibitors for protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. | Derivatives have shown potential in inhibiting various kinases, a key strategy in modern cancer therapy. nbuv.gov.ua Related pyrrolopyridine isomers have demonstrated potent inhibition of targets like FMS kinase and fibroblast growth factor receptors (FGFRs). nih.govrsc.org |
| Antiproliferative Agents | A significant area of research involves developing pyrrolo[2,3-c]pyridine derivatives that can halt the proliferation of cancer cells. | The scaffold is widely used to create agents for treating various cancers. nbuv.gov.ua Studies on related structures, such as 1H-pyrrolo[3,2-c]pyridine derivatives, have yielded compounds with potent activities against cancer cell lines by inhibiting tubulin polymerization. tandfonline.comtandfonline.com |
| Central Nervous System (CNS) Therapeutics | The scaffold has been explored for its potential in treating neurodegenerative disorders. | Research has indicated that certain derivatives are potential therapeutic agents for conditions like Alzheimer's disease. nbuv.gov.ua |
| Synthetic Intermediates | Functionalized pyrrolo[2,3-c]pyridines serve as valuable building blocks in organic synthesis. | Halogenated derivatives, such as 4-bromo-1H-pyrrolo[2,3-c]pyridine, are versatile intermediates used in cross-coupling reactions (e.g., Sonogashira reaction) to build more complex, biologically active molecules. researchgate.netchemicalbook.com |
The versatility of the 6-azaindole (B1212597) core is further highlighted by the development of numerous synthetic strategies, including the Bartoli, Reissert, and Hemetsberger-Knittel syntheses, which allow for functionalization at various positions to enhance biological activity. researchgate.net
Identified Gaps and Emerging Opportunities in Research
Despite extensive research, the full potential of the pyrrolo[2,3-c]pyridine scaffold remains to be unlocked. Advancements in synthetic chemistry and a deeper understanding of biological pathways have illuminated both gaps in current knowledge and promising new avenues for exploration. researchgate.net
Research Gaps and Future Directions for the Pyrrolo[2,3-c]pyridine Scaffold
| Category | Identified Gaps | Emerging Opportunities |
|---|---|---|
| Synthetic Methodologies | While many synthetic routes exist, there is a continuing need for more efficient, scalable, and environmentally friendly methods with broader functional group tolerance. nbuv.gov.ua | The application of modern synthetic technologies, such as C-H activation, photoredox catalysis, and flow chemistry, could provide novel and more direct routes to complex derivatives. |
| Biological Targets | Research has been heavily concentrated on kinase inhibition and general antiproliferative activity. The full spectrum of its potential biological targets is not yet fully explored. | Investigating the scaffold's activity against other target classes, such as epigenetic modifiers, ion channels, or G-protein coupled receptors (GPCRs), could lead to treatments for a wider range of diseases. |
| Structural Diversity | The exploration of the chemical space around the pyrrolo[2,3-c]pyridine core is incomplete. Many substitution patterns and fused-ring systems have not been systematically investigated. | The design and synthesis of novel derivatives with unique substitution patterns can lead to improved potency, selectivity, and pharmacokinetic profiles. Scaffold hopping and molecular hybridization are promising strategies. nih.gov |
| Therapeutic Applications | While promising in oncology and neurology, its application in other therapeutic areas like infectious diseases, inflammation, and metabolic disorders is less developed. | There is a significant opportunity to screen existing and new libraries of pyrrolo[2,3-c]pyridine derivatives against a broader array of diseases to identify novel therapeutic leads. nih.gov |
The continuous expansion of synthetic capabilities combined with the proven biological relevance of the pyrrolo[2,3-c]pyridine core ensures that it will remain a focal point of medicinal chemistry research for the foreseeable future. nbuv.gov.ua The systematic exploration of these identified gaps and opportunities will be crucial in translating the potential of this privileged scaffold into next-generation therapeutics.
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-c]pyridin-2-ol |
InChI |
InChI=1S/C7H5BrN2O/c8-5-2-9-3-6-4(5)1-7(11)10-6/h1-3,10-11H |
InChI Key |
PJHGPDSKMFXDHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=CN=CC(=C21)Br)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Bromo 1h Pyrrolo 2,3 C Pyridin 2 Ol and Its Analogs
Strategic Approaches to the Pyrrolo[2,3-c]pyridine Core
The principal strategies for constructing the 6-azaindole (B1212597) framework can be broadly categorized into three main types: the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core, the construction of the pyridine ring onto a pyrrole precursor, and the simultaneous formation of both rings. nbuv.gov.ua
Building the pyrrole ring onto a functionalized pyridine derivative is the most common and versatile approach for synthesizing pyrrolo[2,3-c]pyridines. This strategy benefits from the wide availability of substituted pyridine starting materials. Key methodologies under this approach include the Bartoli reaction and various intramolecular cyclization reactions. nbuv.gov.ua
The Bartoli indole (B1671886) synthesis is a powerful method for creating substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. This reaction has been successfully extended to the synthesis of azaindoles, including the 6-azaindole core. researchgate.net The reaction typically involves the treatment of a 3-nitropyridine (B142982) derivative with an excess of a vinyl magnesium halide. nbuv.gov.ua The presence of a halogen atom at the 2-position of the pyridine ring (alpha to the nitrogen) can improve reaction yields. researchgate.net
The versatility of the Bartoli reaction allows for the synthesis of 2-alkyl-substituted or 2,3-dialkyl-substituted pyrrolo[2,3-c]pyridines, which are valuable intermediates for various therapeutic agents. nbuv.gov.ua
Table 1: Examples of Bartoli Synthesis for 6-Azaindole Core
| Starting Material | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Chloro-3-nitropyridine | Vinylmagnesium bromide | 1H-Pyrrolo[2,3-c]pyridine | ~33 | researchgate.net |
Annulation of Pyrrole Nucleus onto Pyridine Ring
Intramolecular Cyclization Reactions
Intramolecular cyclization strategies are widely employed and often provide higher yields and greater flexibility compared to the Bartoli reaction. These methods typically involve two key steps: the creation of a suitably substituted pyridine intermediate, followed by a cyclization event to form the pyrrole ring.
One prominent example is the Leimgruber-Batcho synthesis . This two-step process begins with the reaction of a 4-methyl-3-nitropyridine (B1297851) with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine intermediate. Subsequent reductive cyclization of this enamine, often using reagents like iron in acetic acid, palladium on carbon with hydrogen, or sodium dithionite, yields the 2,3-unsubstituted 6-azaindole core. nbuv.gov.ua This method is particularly effective for achieving high yields. nbuv.gov.ua
Another significant method is the Reissert synthesis , which is well-suited for introducing a functional group at the 2-position. This reaction involves the condensation of a 4-methyl-3-nitropyridine derivative with diethyl oxalate (B1200264) in the presence of a base. The resulting pyruvate (B1213749) intermediate undergoes reductive cyclization to furnish a 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. nbuv.gov.uawikipedia.org This carboxylate group serves as a valuable handle for further transformations, including conversion to the 2-ol derivative. wikipedia.orgyoutube.com
Table 2: Intramolecular Cyclization Methods for 6-Azaindole Synthesis
| Method | Starting Material | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| Leimgruber-Batcho | 4-Methyl-3-nitropyridine | 1. DMF-DMA 2. Fe/CH₃COOH | 1H-Pyrrolo[2,3-c]pyridine | nbuv.gov.ua |
Annulation of Pyridine Nucleus onto Pyrrole Ring
While less common than the annulation of a pyrrole ring, constructing the pyridine nucleus onto a pre-existing pyrrole is a viable synthetic strategy. These methods often involve the cyclization of appropriately functionalized pyrrole derivatives. For instance, new synthetic routes starting from 4-aroyl pyrroles have been developed. This protocol involves a Vilsmeier-Haack reaction to generate pyrrolo-2,3-dicarbonyl compounds, which are then condensed with reagents like glycine (B1666218) methyl ester to form the fused pyridine ring of the 6-azaindole system.
Methods that construct both the pyrrole and pyridine rings in a single, concerted, or tandem process are highly efficient. An example includes the palladium-catalyzed Sonogashira coupling of 3,4-dibromopyridine (B81906) with terminal alkynes, followed by a tandem C-N bond coupling and cyclization with an amine. This sequence allows for the modular synthesis of variously substituted 6-azaindoles. organic-chemistry.org
Introduction of the Bromo Substituent and Hydroxyl Group
The synthesis of the specifically substituted target compound, 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol, requires strategic placement of both the bromine atom at the C4 position and the hydroxyl group at the C2 position. The latter is expected to exist predominantly in its more stable tautomeric form, 4-Bromo-1,3-dihydro-1H-pyrrolo[2,3-c]pyridin-2-one. The introduction of these substituents is typically achieved by starting with a pre-functionalized pyridine precursor rather than by direct functionalization of the parent 6-azaindole core.
A highly effective strategy is to employ an intramolecular cyclization approach, such as the Leimgruber-Batcho or Reissert synthesis, using a pyridine starting material that already contains the bromine atom at the desired position.
For example, a variant of the Leimgruber-Batcho synthesis can be used to prepare the direct precursor, 4-bromo-1H-pyrrolo[2,3-c]pyridine. The synthesis commences with a 3-bromo-5-nitropyridine (B95591) derivative bearing a methyl or activated methylene (B1212753) group at the 4-position. This precursor is first converted to the corresponding enamine. Subsequent reductive cyclization using iron powder in acetic acid leads to the formation of the 4-bromo-1H-pyrrolo[2,3-c]pyridine ring system. chemicalbook.comsemanticscholar.org
Table 3: Synthesis of 4-Bromo-1H-pyrrolo[2,3-c]pyridine via Reductive Cyclization
| Precursor | Reagents | Product | Yield (%) | Reference |
|---|
To obtain the final target, this compound, a Reissert-type synthesis is a more direct approach. This method would start with a hypothetical 4-bromo-3-nitropicoline . Condensation with diethyl oxalate would form the corresponding ethyl pyruvate derivative. The crucial subsequent step is a reductive cyclization, for instance using zinc in acetic acid, which simultaneously reduces the nitro group and facilitates the cyclization to form the pyrrole-2-one ring directly, yielding 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid or its ester. nbuv.gov.uawikipedia.org Gentle heating could then decarboxylate this intermediate to furnish the desired 4-Bromo-1,3-dihydro-1H-pyrrolo[2,3-c]pyridin-2-one. This approach strategically incorporates the necessary functionalities from the outset, providing an efficient pathway to the target molecule.
Regioselective Bromination Techniques
Achieving regioselective bromination of the 1H-pyrrolo[2,3-c]pyridin-2-ol core at the C4 position is a critical step in the synthesis of the target compound. The electronic nature of the bicyclic system, with an electron-rich pyrrole ring and an electron-deficient pyridine ring, dictates the reactivity towards electrophilic substitution. Generally, in the absence of directing groups, electrophilic attack on the 6-azaindole scaffold is favored at the C3 position of the pyrrole ring.
To achieve bromination at the C4 position on the pyridine ring, a strategy involving a pre-functionalized pyridine precursor is often necessary. One plausible route involves the synthesis of a substituted nitropyridine, such as 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine, which can then undergo a reductive cyclization to form the 4-bromo-1H-pyrrolo[2,3-c]pyridine core. chemicalbook.com
Alternatively, for the direct bromination of a pre-formed 1H-pyrrolo[2,3-c]pyridin-2-one, directing group strategies may be employed to overcome the inherent reactivity of the C3 position. While specific methods for the C4 bromination of this exact scaffold are not widely reported, techniques from pyridine chemistry could be adapted. For instance, the use of a temporary blocking group at more reactive positions could facilitate bromination at the desired C4 position.
Below is a table summarizing potential regioselective bromination strategies:
| Strategy | Description | Key Considerations |
|---|---|---|
| Synthesis from Pre-brominated Pyridine | Construction of the pyrrole ring onto a pyridine already containing a bromine atom at the desired position. | Availability of the appropriately substituted pyridine starting material. |
| Directed Ortho Metalation | Use of a directing group to facilitate lithiation or metallation at the C4 position, followed by quenching with a bromine source. | Requires a suitable directing group on the pyridine ring and careful control of reaction conditions. |
| Halogen Dance Reaction | Migration of a bromine atom from one position to another under basic conditions. | Applicable if a different bromo-isomer is more readily accessible. |
Strategies for Hydroxyl Group Incorporation
The introduction of a hydroxyl group at the C2 position of the pyrrolo[2,3-c]pyridine core, which exists in tautomeric equilibrium with the corresponding 1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one, can be achieved through several synthetic routes.
One common approach is the construction of the pyrrolidinone ring from a suitably substituted aminopyridine. For instance, the condensation of a 3-aminopyridine (B143674) derivative with diethyl oxalate, followed by reductive cyclization, can yield ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates. nbuv.gov.ua Subsequent hydrolysis and decarboxylation of the ester would then afford the desired 1H-pyrrolo[2,3-c]pyridin-2-one. nih.gov To obtain the 4-bromo derivative, this strategy would ideally start from a 3-amino-4-bromopyridine (B1272052) precursor.
Another strategy involves the direct oxidation of a C-H bond at the C2 position of a 4-bromo-1H-pyrrolo[2,3-c]pyridine. However, this approach can be challenging due to the potential for over-oxidation and lack of regioselectivity.
Sequential Functionalization vs. One-Pot Syntheses
The synthesis of complex molecules like this compound can be approached through either a sequential, stepwise process or a more streamlined one-pot synthesis.
| Approach | Advantages | Disadvantages |
|---|---|---|
| Sequential Functionalization | Better control over individual reaction steps; easier purification and characterization of intermediates. | Time-consuming; can lead to lower overall yields. |
| One-Pot Synthesis | More efficient in terms of time and resources; potentially higher yields. | Can be challenging to optimize; may lead to complex product mixtures. |
Synthesis of Specific Analogs and Derivatives
Preparation of N-Substituted Pyrrolopyridinols
The nitrogen atom of the pyrrole ring in this compound can be substituted to generate a variety of N-substituted analogs. This is typically achieved through N-alkylation or N-arylation reactions. The regioselectivity of N-alkylation in related N-heterocyclic systems like indazoles has been shown to be influenced by the choice of base and solvent. beilstein-journals.org For the target molecule, deprotonation of the pyrrole nitrogen with a suitable base, such as sodium hydride, followed by the addition of an alkyl halide or other electrophile, would be a common strategy. The presence of the lactam functionality and the bromo substituent may influence the reactivity and regioselectivity of this transformation.
Introduction of Other Functional Groups (e.g., carboxylates, amines)
Further functionalization of the this compound scaffold can lead to a diverse range of derivatives with potentially interesting biological properties.
Carboxylates: The introduction of a carboxylate group can be achieved through various methods. For instance, carboxylation at the C3 position could be accomplished by deprotonation with a strong base followed by quenching with carbon dioxide. Alternatively, a pre-existing functional group could be converted to a carboxylic acid. For example, if a methyl group were present at a specific position, it could be oxidized to a carboxylic acid.
Amines: The bromine atom at the C4 position serves as a useful handle for introducing amino groups via transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and has been successfully applied to the amination of various bromo-azaheterocycles. nih.govnih.gov This reaction would involve treating this compound with an amine in the presence of a palladium catalyst and a suitable ligand and base.
Catalytic and Green Chemistry Perspectives in Synthesis
Modern synthetic chemistry is increasingly focused on the development of catalytic and environmentally friendly methods. For the synthesis of this compound and its analogs, several catalytic and green chemistry principles can be applied.
The use of transition metal catalysis is central to many of the key transformations discussed, including cross-coupling reactions for the introduction of amino groups. The development of more efficient and recyclable catalysts is a key area of research.
Green chemistry approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. For the synthesis of the pyrrolo[2,3-c]pyridine core, catalytic methods that avoid the use of stoichiometric and often toxic reagents are desirable. For instance, catalytic reductive cyclization methods could be employed as an alternative to the use of metal powders like iron in acidic media. chemicalbook.com Furthermore, the use of greener solvents and reaction conditions, such as microwave-assisted synthesis, can significantly reduce the environmental impact of the synthetic process.
Transition Metal-Catalyzed Methods (e.g., Palladium-Catalyzed Cyclization)
Transition metal catalysis, particularly using palladium, is a powerful tool for the construction of complex heterocyclic scaffolds like pyrrolopyridines. These methods often involve intramolecular or intermolecular cyclization reactions, forming the core bicyclic structure with high efficiency and regioselectivity. While a direct palladium-catalyzed cyclization route to this compound is not explicitly detailed in the available literature, the synthesis of related pyrrolopyridine derivatives provides a strong basis for its potential synthesis.
Palladium-catalyzed reactions, such as the Heck, Suzuki, and Buchwald-Hartwig couplings, are instrumental in forming key carbon-carbon and carbon-nitrogen bonds necessary for constructing the pyrrolo[2,3-c]pyridine skeleton. For instance, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been successfully achieved through a strategy involving a chemoselective Suzuki-Miyaura cross-coupling followed by a Buchwald-Hartwig amination. juniperpublishers.com This highlights the utility of palladium catalysis in functionalizing pre-existing pyrrolopyridine cores.
A plausible strategy for the synthesis of this compound could involve an intramolecular cyclization of a suitably substituted pyridine precursor. This would likely entail the formation of the pyrrole ring onto the pyridine scaffold. The specific conditions, including the choice of palladium catalyst, ligands, base, and solvent, would be critical for the success of such a transformation and would require empirical optimization.
Table 1: Examples of Palladium-Catalyzed Synthesis of Pyrrolopyridine Analogs
| Catalyst/Ligand | Reactants | Product | Reference |
| Pd(PPh₃)₄ | 2-iodo-4-chloropyrrolopyridine intermediate and boronic acid | 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivative | juniperpublishers.com |
| Pd(OAc)₂ / BINAP | 6-bromo-1H-pyrrolo[3,2-c]pyridine and 3,4,5-trimethoxyphenylboric acid | 6-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | nih.gov |
This table presents data on analogous compounds to illustrate the utility of the methodology, as direct data for this compound is not available.
Flow Chemistry and Scalable Synthetic Routes
Flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and other fine chemicals, offering advantages in terms of safety, efficiency, and scalability. The application of flow chemistry to the synthesis of heterocyclic compounds, including pyrrolopyridines, is an area of active research.
While specific flow chemistry routes for this compound have not been reported, the principles of flow synthesis can be applied to its potential production. A continuous flow process could offer significant benefits over traditional batch synthesis, particularly for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters.
The development of a scalable synthetic route for this compound would likely involve the adaptation of known batch procedures to a continuous flow setup. This would necessitate careful optimization of reaction conditions within the flow regime to ensure efficient and safe production on a larger scale.
Table 2: Potential Advantages of Flow Chemistry in Pyrrolopyridine Synthesis
| Feature | Advantage |
| Enhanced Safety | Minimized reaction volumes and better heat dissipation reduce the risk of thermal runaways. |
| Improved Efficiency | Precise control over reaction parameters can lead to higher yields and purities. |
| Scalability | Production can be scaled up by running the system for longer durations or by using larger reactors. |
| Automation | Continuous processing allows for automation, reducing manual labor and improving reproducibility. |
This table outlines the general advantages of flow chemistry applicable to the synthesis of the target compound class, as specific data for this compound is not available.
Based on a thorough review of scientific literature, there is currently insufficient published research to provide a detailed article on the chemical reactivity and transformation studies of this compound that specifically addresses the reactions outlined in your request.
While the requested cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), Nucleophilic Aromatic Substitution (SNAr), and reduction of the bromo group are well-established methods for the functionalization of bromo-substituted heterocyclic compounds, specific experimental data, reaction conditions, and detailed findings for their application to this compound are not available in the public domain.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on the specified compound.
Chemical Reactivity and Transformation Studies of 4 Bromo 1h Pyrrolo 2,3 C Pyridin 2 Ol
Transformations Involving the Hydroxyl Group
The hydroxyl group at the 2-position of the pyrrolopyridine core is a primary site for chemical modification. Its reactivity is influenced by the electronic properties of the fused heterocyclic system.
The hydroxyl group of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol is expected to undergo etherification and esterification reactions, which are common transformations for alcoholic and phenolic hydroxyl groups.
Etherification: In the presence of a suitable base and an alkylating agent, the hydroxyl group can be converted to an ether. The choice of base and reaction conditions is crucial to favor O-alkylation over potential N-alkylation of the pyrrole (B145914) nitrogen. Strong bases such as sodium hydride (NaH) are often employed to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide, which then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding ether.
Esterification: The hydroxyl group can be acylated to form esters. Standard esterification methods, such as the Fischer-Speier esterification involving reaction with a carboxylic acid under acidic catalysis, are applicable. masterorganicchemistry.comkhanacademy.org Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) can provide the desired esters under milder conditions. organic-chemistry.org These reactions are typically efficient and allow for the introduction of a wide variety of ester functionalities.
| Reaction Type | Reagents and Conditions | Expected Product |
| Etherification | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | 4-Bromo-2-alkoxy-1H-pyrrolo[2,3-c]pyridine |
| Esterification | Carboxylic acid (R-COOH), Acid catalyst | 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl ester |
| Esterification | Acid chloride (R-COCl) or Anhydride ((RCO)₂O), Base | 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl ester |
The oxidation and reduction of the hydroxyl group in the this compound system are complex and tied to the tautomeric equilibrium. The hydroxyl form (pyrrol-2-ol) is an enol, and its oxidation can lead to various products depending on the oxidant and reaction conditions.
Reduction: The hydroxyl group itself is not readily reducible. However, the C=C bond adjacent to the hydroxyl group in the pyrrol-2-ol form could potentially be a target for reduction under certain catalytic hydrogenation conditions. More commonly, the reactivity of the system under reducing conditions would be directed towards other functionalities, such as the bromine substituent via dehalogenation.
A critical aspect of the chemistry of this compound is the existence of a tautomeric equilibrium between the pyrrol-2-ol and the 4-Bromo-1,5-dihydro-pyrrolo[2,3-c]pyridin-2-one (pyrrol-2-one) forms. This phenomenon is well-documented in the analogous 2-hydroxypyridine (B17775)/2-pyridone system. nih.govwuxibiology.com
Experimental studies on 2-hydroxypyridine have shown that the position of the tautomeric equilibrium is highly dependent on the solvent and the physical state. nih.gov In the gas phase and in non-polar solvents, the hydroxy form is generally favored. researchgate.net However, in polar solvents and in the solid state, the pyridone form predominates due to its greater polarity and ability to form strong intermolecular hydrogen bonds. wuxibiology.com Infrared spectroscopy is a key technique used to study this equilibrium, as the C=O stretching frequency of the pyridone form is a distinct and strong absorption. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the tautomers in solution.
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of tautomers. wuxibiology.comnih.gov For the 2-hydroxypyridine/2-pyridone system, calculations have shown that the pyridone form is thermodynamically more stable, which is consistent with experimental observations in condensed phases. wuxibiology.com Similar computational approaches can be applied to the this compound/4-Bromo-1,5-dihydro-pyrrolo[2,3-c]pyridin-2-one system to predict the relative energies of the tautomers and to understand the influence of the fused pyrrole ring and the bromo substituent on the equilibrium. These calculations can also provide insights into the transition state for the tautomerization process.
| Tautomer | Favored in | Key Spectroscopic Feature |
| This compound | Gas phase, Non-polar solvents | O-H stretch in IR |
| 4-Bromo-1,5-dihydro-pyrrolo[2,3-c]pyridin-2-one | Solid state, Polar solvents | C=O stretch in IR |
Tautomerism Studies: Pyrrol-2-ol vs. Pyrrol-2-one Forms
Reactivity at the Pyrrole Nitrogen (N1-H)
The nitrogen atom of the pyrrole ring in this compound, particularly in its more stable pyrrol-2-one tautomeric form, is a site for substitution reactions. The N-H proton is weakly acidic and can be removed by a suitable base to generate a nucleophilic anion.
This anion can then react with various electrophiles. For instance, N-alkylation can be achieved by treatment with a base followed by an alkyl halide. organic-chemistry.orgresearchgate.netgoogle.com This reaction provides a route to N-substituted derivatives. Similarly, N-acylation can be performed using acid chlorides or anhydrides to introduce an acyl group onto the pyrrole nitrogen. The regioselectivity of these reactions (N- vs. O-alkylation/acylation) can be an issue and is often dependent on the reaction conditions, the nature of the electrophile, and the counter-ion of the base used. nih.gov
N-Alkylation and N-Acylation Reactions
The presence of a nitrogen atom in the pyrrole ring of this compound provides a site for N-alkylation and N-acylation reactions. These reactions are fundamental in modifying the electronic and steric properties of the molecule, which can be crucial for various applications. The reactivity of the pyrrole nitrogen is influenced by the electron-withdrawing nature of the fused pyridine ring and the bromo substituent.
In a typical N-alkylation reaction, the pyrrole nitrogen acts as a nucleophile, attacking an alkyl halide or another suitable alkylating agent. The reaction is generally carried out in the presence of a base to deprotonate the pyrrole nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent is critical for optimizing the reaction conditions and yield.
N-acylation proceeds via a similar mechanism, with an acylating agent such as an acyl chloride or anhydride. This reaction introduces an acyl group onto the pyrrole nitrogen, which can serve as a protecting group or as a precursor for further functionalization.
Below is a representative table of potential N-alkylation and N-acylation reactions of this compound, based on general procedures for similar heterocyclic systems.
| Reagent | Base | Solvent | Product |
| Methyl iodide | Sodium hydride | Tetrahydrofuran | 4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-ol |
| Benzyl bromide | Potassium carbonate | Acetonitrile (B52724) | 4-Bromo-1-benzyl-1H-pyrrolo[2,3-c]pyridin-2-ol |
| Acetyl chloride | Triethylamine | Dichloromethane | 1-Acetyl-4-bromo-1H-pyrrolo[2,3-c]pyridin-2-ol |
| Acetic anhydride | Pyridine | Dichloromethane | 1-Acetyl-4-bromo-1H-pyrrolo[2,3-c]pyridin-2-ol |
Impact on Ring Aromaticity and Reactivity
The aromaticity of the 1H-pyrrolo[2,3-c]pyridin-2-ol ring system is a key determinant of its stability and reactivity. The fusion of the electron-rich pyrrole ring and the electron-deficient pyridine ring results in a complex electronic distribution. The pyrrole ring contributes to the aromaticity through the delocalization of the nitrogen lone pair electrons, while the pyridine ring maintains its aromatic character through its conjugated π-system. libretexts.org
The presence of the 2-hydroxyl group and its tautomeric equilibrium with the 2-pyridone form significantly impacts the aromaticity of the pyridine ring. In the 2-pyridone tautomer, the aromaticity of the pyridine ring is partially disrupted, which can influence its reactivity in substitution reactions. The bromo substituent at the 4-position further modifies the electronic landscape of the molecule through its inductive and resonance effects.
Functionalization at Other Ring Positions
Electrophilic Aromatic Substitution (EAS) Potential
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. In the case of this compound, the outcome of EAS reactions is directed by the combined influence of the fused pyrrole ring, the bromo substituent, and the hydroxyl/pyridone group. The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. aklectures.com
The electron-donating nature of the pyrrole nitrogen activates the pyrrole ring towards electrophilic substitution, with a preference for the C3 position. However, the directing effects of the bromo and hydroxyl groups must also be considered. The hydroxyl group is an activating ortho-, para-director, while the bromo group is a deactivating ortho-, para-director. Computational studies would be beneficial to precisely predict the most favorable position for electrophilic attack.
Directed Ortho Metalation (DoM) and Subsequent Electrophilic Quenching
Directed Ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org
In this compound, both the bromo and the hydroxyl/pyridone groups can potentially act as DMGs. The bromo group can direct metalation to the C5 position, while the hydroxyl/pyridone group could direct metalation to the C3 position. The outcome of a DoM reaction would likely depend on the reaction conditions, including the choice of organolithium reagent, temperature, and additives. Subsequent quenching of the resulting lithiated species with an electrophile would introduce a new substituent at the metalated position.
Exploration of Rearrangement and Cycloaddition Reactions
The pyrrolo[2,3-c]pyridine scaffold can potentially participate in rearrangement and cycloaddition reactions, leading to the formation of novel heterocyclic systems. The specific reactivity in these transformations is influenced by the substitution pattern and the electronic nature of the ring system.
Rearrangement reactions could be initiated by various stimuli, such as heat, light, or chemical reagents, and may involve skeletal reorganization of the pyrrolopyridine core. wiley-vch.de
Cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, could occur across the pyridine or pyrrole ring, depending on the dienophile or dipole and the electronic character of the pyrrolopyridine system. The presence of the electron-withdrawing bromo group and the electron-donating hydroxyl group can modulate the reactivity of the diene/dienophile components within the molecule. nih.govmdpi.com For instance, the pyridine ring, being electron-deficient, might act as a diene in an inverse-electron-demand Diels-Alder reaction.
Theoretical and Computational Investigations of 4 Bromo 1h Pyrrolo 2,3 C Pyridin 2 Ol
Quantum Chemical Analysis of Electronic Structure
A quantum chemical analysis of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol would provide fundamental insights into its electronic properties and chemical reactivity.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its optimized ground state geometry. These calculations would yield key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. This foundational data is crucial for understanding its stability and reactivity.
Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, FMO analysis would map the distribution of these orbitals, highlighting the likely sites for electrophilic and nucleophilic attack.
Charge Distribution and Electrostatic Potential Mapping
Analysis of the charge distribution reveals the partial charges on each atom within the molecule, offering insights into its polarity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map would visually represent the electrostatic potential on the electron density surface. In such a map, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions (positive potential), prone to nucleophilic attack, are colored blue. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms and the bromine atom, indicating these as potential sites for hydrogen bonding and other interactions.
Conformational and Tautomeric Landscape Exploration
The structural flexibility and potential for isomerism are key aspects of a molecule's chemical behavior.
Prediction of Stable Conformers
While the fused ring system of this compound imparts significant rigidity, some conformational flexibility may exist, for instance, in the orientation of the hydroxyl group. Computational methods can be used to perform a conformational search to identify the most stable conformers by calculating their relative energies. This would involve rotating the O-H bond and calculating the energy at each step to identify the global energy minimum, which corresponds to the most populated conformation at equilibrium.
Energetics and Dynamics of Tautomeric Interconversions
This compound can exist in different tautomeric forms, primarily the lactam (-OH) and lactim (=O) forms. Computational chemistry can predict the relative stabilities of these tautomers by calculating their ground-state energies. The energy difference between the tautomers indicates which form is predominant under equilibrium conditions. Furthermore, the transition state for the interconversion between tautomers can be located, and the activation energy barrier can be calculated. This information is vital for understanding the dynamics of the tautomeric equilibrium and how it might be influenced by the solvent or temperature.
Reaction Mechanism Prediction and Mechanistic Insights
No published research was found that specifically details the prediction of reaction mechanisms involving this compound.
Transition State Identification and Reaction Pathway Elucidation
There are no available computational studies that identify transition states or elucidate reaction pathways for this compound. Such analyses would typically involve high-level quantum mechanical calculations, like Density Functional Theory (DFT), to map the potential energy surface of proposed reactions, but this work has not been reported for this specific molecule.
Computational Insights into Regio- and Stereoselectivity
Information regarding computational investigations into the regio- and stereoselectivity of reactions involving this compound is absent from scientific databases. These studies are crucial for understanding and predicting the outcomes of chemical syntheses but have not been conducted or published for this particular compound.
Prediction of Spectroscopic Properties
While experimental spectra are available for related pyrrolopyridine structures, there are no published simulated or predicted spectroscopic data for this compound.
Simulated NMR and IR Spectra for Characterization
No theoretical studies presenting simulated Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra for this compound could be located. These simulations are vital for complementing experimental data and aiding in the structural confirmation of synthesized compounds.
UV-Vis Absorption and Fluorescence Properties
Computational predictions of the UV-Vis absorption and fluorescence properties, which would provide insight into the electronic transitions and potential photophysical applications of the molecule, have not been reported in the literature.
Molecular Modeling and Dynamics Simulations
There is a lack of published research on the molecular modeling and dynamics simulations of this compound. These computational techniques are essential for understanding the compound's conformational landscape, its interactions with biological macromolecules or solvents, and its dynamic behavior over time. The absence of such studies indicates a significant gap in the comprehensive understanding of this molecule's physicochemical properties.
Based on a comprehensive search, there is currently no publicly available scientific literature detailing the specific theoretical and computational investigations, including ligand-protein docking studies or molecular dynamics simulations, for the compound this compound.
The search results yielded information on related but structurally distinct compounds, such as other isomers of bromopyrrolopyridine or derivatives lacking the 2-ol functional group. Due to the strict requirement to focus solely on this compound, the data available for these related molecules cannot be used to construct the requested article.
Therefore, it is not possible to generate a scientifically accurate and detailed article on the hypothetical protein interactions and conformational sampling of this compound as outlined in the user's request. Further research and publication in this specific area would be required to provide the detailed findings necessary to fulfill this request.
Pre Clinical Biological Investigations and Chemical Biology Applications of 4 Bromo 1h Pyrrolo 2,3 C Pyridin 2 Ol Derivatives
In Vitro Enzymatic and Receptor Binding Assays
Derivatives of the pyrrolopyridine scaffold have been extensively evaluated in vitro to determine their interactions with specific biological targets, primarily enzymes such as protein kinases.
Enzyme Inhibition/Activation Studies (e.g., kinase inhibitors)
The pyrrolopyridine nucleus is a core component of many potent enzyme inhibitors, particularly targeting protein kinases that are crucial in cell signaling pathways. nih.govnih.gov
FMS Kinase Inhibition: A series of eighteen pyrrolo[3,2-c]pyridine derivatives were assessed for their inhibitory effect against Colony-stimulating factor-1 receptor (CSF-1R), or FMS kinase, a member of the type III receptor tyrosine kinase family. nih.govnih.gov Among the tested compounds, derivative 1r was identified as the most potent, with a half-maximal inhibitory concentration (IC₅₀) of 30 nM. nih.govnih.gov This was 3.2 times more potent than the lead compound, KIST101029 (IC₅₀ = 96 nM). nih.gov Compound 1e also showed significant potency with an IC₅₀ of 60 nM. nih.gov
Multi-Targeted Kinase Inhibition: In another study, halogenated pyrrolo[2,3-d]pyrimidine derivatives were developed as multi-targeted kinase inhibitors. nih.govmdpi.com Compound 5k emerged as a highly potent inhibitor against several key kinases, with IC₅₀ values of 79 nM for Epidermal Growth Factor Receptor (EGFR), 40 nM for Human Epidermal Growth Factor Receptor 2 (Her2), and 136 nM for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.com Its activity was comparable to or exceeded that of established inhibitors like sunitinib (B231) and erlotinib (B232) against certain targets. mdpi.com
Tubulin Polymerization Inhibition: Derivatives of 1H-pyrrolo[3,2-c]pyridine were designed as inhibitors that bind to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule formation. tandfonline.comnih.gov In tubulin polymerization experiments, the lead compound 10t was found to potently inhibit this process at concentrations of 3 µM and 5 µM. tandfonline.com
α-Amylase and α-Glucosidase Inhibition: A series of pyrrolopyridine-based thiazolotriazoles were synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes relevant to diabetes. The synthesized analogs displayed good inhibitory potential, with IC₅₀ values ranging from 17.65–70.7 μM for α-amylase and 18.15–71.97 μM for α-glucosidase. tandfonline.com
| Compound Series | Target Enzyme | Most Potent Compound | IC₅₀ (nM) | Source |
|---|---|---|---|---|
| Pyrrolo[3,2-c]pyridine | FMS Kinase | 1r | 30 | nih.govnih.gov |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | 1e | 60 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | EGFR | 5k | 79 | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine | Her2 | 5k | 40 | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine | VEGFR2 | 5k | 136 | mdpi.com |
Target Identification and Validation Using Chemical Probes
The identification of potent and selective inhibitors serves as a method for validating specific enzymes as therapeutic targets. The development of pyrrolopyridine derivatives has been instrumental in this process. For example, the creation of compound 1r as a highly selective FMS kinase inhibitor reinforces the role of FMS in various pathologies. nih.gov In a screening against a panel of 40 different kinases, compound 1r demonstrated 81% inhibition of FMS at a 1 µM concentration, while showing significantly lower inhibition for other kinases like FLT3 (42%) and c-MET (40%), confirming its high selectivity. nih.gov This level of selectivity makes such compounds valuable tools for studying the specific biological functions of their target enzyme.
Structure-Activity Relationships (SAR) in Enzymatic/Receptor Binding
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For pyrrolopyridine derivatives, SAR analyses have yielded key insights.
In the FMS kinase inhibitor series, the combination of a primary amino group, a meta-disubstituted central phenyl ring, an amide linker, and a terminal 4'-morpholino-3'-(trifluoromethyl)phenyl ring in compound 1r was found to be critical for its superior potency. nih.gov
For the 1H-pyrrolo[3,2-c]pyridine series targeting the colchicine binding site of tubulin, compound 10t , which features an indolyl moiety as the B-ring and a 3,4,5-trimethoxyphenyl moiety as the A-ring, exhibited the most potent antiproliferative activities. tandfonline.comnih.gov
Analysis of pyrazolo[4,3-c]pyridine derivatives targeting the PEX14–PEX5 protein-protein interaction (PPI) showed that a hybrid molecule (29 ) merging features from two parent compounds resulted in superior activity. This was guided by X-ray crystallography, which confirmed that a double aromatic naphthalene (B1677914) system effectively filled a key binding hotspot. acs.org
Studies on various pyridine (B92270) derivatives have shown that the number and position of methoxy (B1213986) (O-CH₃) groups, as well as the presence of amino (NH₂) and hydroxyl (OH) groups, can enhance biological activity, whereas halogens or other bulky groups may decrease it. nih.gov
Cell-Based Assays for Chemical Biology Insights (Excluding Efficacy in Disease)
Beyond purified enzyme assays, cell-based studies provide a more complex biological context to understand how these compounds affect cellular processes and engage their targets within a living system.
Cellular Target Engagement Studies
Confirming that a compound interacts with its intended target within a cell is a critical step. For the 1H-pyrrolo[3,2-c]pyridine derivative 10t , which was designed to inhibit tubulin polymerization, immunostaining assays in cells confirmed its mechanism of action. At a concentration of 0.12 µM, compound 10t was shown to remarkably disrupt the dynamics of tubulin microtubules within the cell, providing direct evidence of cellular target engagement. tandfonline.com
Mechanism of Action Studies in Model Cell Lines (e.g., inhibition of proliferation at cellular level)
Pyrrolopyridine derivatives have demonstrated potent effects on cell proliferation and have been used to dissect cellular mechanisms of action.
Antiproliferative Activity: Compound 10t displayed potent antiproliferative activity against several human cancer cell lines, with IC₅₀ values of 0.12 µM in HeLa (cervical cancer), 0.15 µM in SGC-7901 (gastric cancer), and 0.21 µM in MCF-7 (breast cancer) cells. tandfonline.comnih.gov Similarly, the FMS kinase inhibitor 1r showed strong antiproliferative effects across a panel of ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM. nih.govnih.gov A key finding for 1r was its selectivity for cancer cells over normal HS 27 fibroblast cells. nih.gov
Cell Cycle Arrest and Apoptosis: Further mechanistic studies revealed how these compounds halt cell proliferation. The tubulin inhibitor 10t , at concentrations between 0.12 µM and 0.36 µM, was found to cause a significant arrest of the cell cycle in the G2/M phase, which is consistent with its disruption of the mitotic spindle. tandfonline.comnih.gov This cell cycle arrest was followed by the induction of apoptosis (programmed cell death). tandfonline.comnih.gov Likewise, the multi-targeted kinase inhibitor 5k was shown to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells, which was associated with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.govmdpi.com
Inhibition of Macrophage Growth: The FMS kinase inhibitor 1r was also evaluated in a cell-based assay using bone marrow-derived macrophages (BMDM), whose proliferation is dependent on CSF-1 signaling. Compound 1r inhibited the growth of these cells with an IC₅₀ of 84 nM, demonstrating its functional activity in a relevant immune cell context. nih.govnih.gov
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 10t | HeLa | Cervical | 0.12 | tandfonline.comnih.gov |
| SGC-7901 | Gastric | 0.15 | tandfonline.comnih.gov | |
| MCF-7 | Breast | 0.21 | tandfonline.comnih.gov | |
| 1r | OVCAR-3 | Ovarian | 0.24 | nih.gov |
| NCI/ADR-RES | Ovarian | 0.34 | nih.gov | |
| PC-3 | Prostate | 0.38 | nih.gov | |
| IGROV1 | Ovarian | 0.70 | nih.gov |
Omics-Based Approaches in Biological Systems
"Omics" technologies provide a global perspective on the molecular changes within a biological system in response to a chemical compound. For derivatives of 4-bromo-1H-pyrrolo[2,3-c]pyridin-2-ol, these methods are instrumental in identifying interacting proteins and understanding the broader cellular response to compound exposure.
Chemical proteomics is a powerful strategy to identify the cellular targets of small molecule inhibitors, offering a broad and unbiased view of a compound's interactions. researchgate.net This approach is particularly valuable for understanding the polypharmacology of kinase inhibitors, a class to which many pyrrolopyridine derivatives belong. nih.gov An affinity-based proteomics approach is commonly employed, where a derivative of the compound of interest is chemically modified and immobilized on a solid support, such as chromatography beads. researchgate.net This "bait" is then used to "fish" for interacting proteins from cell lysates. researchgate.net
The captured proteins are subsequently identified using sensitive mass spectrometry techniques. This method has the potential to reveal the cellular target proteins of small molecule inhibitors in extracts from cultured cells, tissues, or even whole organisms. researchgate.net For instance, a chemical proteomic analysis of a pyrido[2,3-d]pyrimidine (B1209978) derivative, a scaffold structurally related to pyrrolopyridines, led to the identification of over 30 new cellular protein kinase targets. researchgate.net This highlights the utility of the method in uncovering previously unknown targets and understanding off-target effects. researchgate.nettum.de
Table 1: Exemplary Protein Kinase Targets Identified by Chemical Proteomics for a Pyrido[2,3-d]pyrimidine Inhibitor
| Kinase Target | Abbreviation |
| Ribosomal protein S6 kinase | RSK |
| Mitogen-activated protein kinase-activated protein kinase | MAPKAPK |
| Cyclin-dependent kinase | CDK |
| Glycogen synthase kinase | GSK |
| Casein kinase | CK |
| Rho-associated coiled-coil containing protein kinase | ROCK |
This table is illustrative of the types of targets that can be identified using chemical proteomics for related heterocyclic compounds.
Metabolomics and transcriptomics offer complementary insights into the cellular response to compound exposure by analyzing changes at the metabolite and RNA levels, respectively.
Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system. nih.gov Metabolic profiling of cells treated with a pyrrolopyridine derivative can reveal significant alterations in key metabolic pathways. nih.govmdpi.com For example, exposure to a bioactive compound might lead to changes in amino acid metabolism, lipid metabolism, or glycolysis. mdpi.commdpi.com Such analyses can provide clues about the compound's mechanism of action and potential toxicity, as metabolic alterations are often closely linked to the cellular phenotype. nih.gov The data generated can help in understanding how a compound affects cellular energy status, oxidative stress, and biosynthetic pathways. researchgate.net
Transcriptomics analyzes the complete set of RNA transcripts in a cell, providing a snapshot of the genes that are actively being expressed. By comparing the transcriptomic profiles of cells treated with a this compound derivative to untreated cells, researchers can identify genes that are up- or down-regulated. nih.gov This information can point towards the cellular pathways and biological processes that are affected by the compound. researchgate.net For example, if a compound induces the expression of genes involved in apoptosis, it suggests a potential mechanism for its cytotoxic effects. mdpi.com
Together, these omics approaches provide a systems-level understanding of a compound's biological effects, which is invaluable for preclinical development.
High-Throughput Screening and Library Design
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds for a specific biological activity. The design of chemical libraries is critical to the success of HTS campaigns.
The systematic design and synthesis of chemical libraries based on the pyrrolo[2,3-c]pyridine (6-azaindole) or related azaindole scaffolds are crucial for identifying novel bioactive molecules. nih.gov Combinatorial chemistry and parallel synthesis are key methodologies used to generate large arrays of structurally diverse compounds. nih.govnih.gov The design of these libraries often involves a core scaffold, such as the pyrrolopyridine ring system, which is systematically decorated with a variety of "building blocks" at different positions. nih.govrsc.org
The goal is to create a library that explores a wide range of chemical space, varying properties such as size, shape, and electronic features to maximize the chances of finding a "hit" that interacts with a biological target. mdpi.com For example, a library of 7-azaindole (B17877) derivatives was constructed and evaluated for anti-HIV-1 activity, leading to the identification of several potent hits. nih.gov The synthesis of such libraries often involves multi-step reaction sequences that are amenable to parallel execution. acs.orgnih.gov
Table 2: Strategies for Pyrrolopyridine Library Synthesis
| Strategy | Description | Key Reactions |
| Parallel Synthesis | Individual compounds are synthesized in separate reaction vessels, often on a small scale in multi-well plates. | Suzuki coupling, Buchwald-Hartwig amination, acylation. mdpi.com |
| Diversity-Oriented Synthesis | Aims to create a library with high structural diversity, often by using complex multi-step reaction sequences. | Multi-component reactions, cyclization cascades. |
| Scaffold Hopping | The core scaffold is modified to create novel chemical series with potentially different biological activities. | Replacement of the pyrrolopyridine core with related heterocycles like pyrrolopyrimidines. acs.org |
Phenotypic screening is a powerful approach in drug discovery that identifies compounds based on their ability to induce a desired change in a cellular or organismal phenotype, without prior knowledge of the molecular target. sciltp.com This contrasts with target-based screening, which tests compounds against a specific, known protein. sciltp.com Phenotypic screening is particularly useful for complex diseases where the underlying biology is not fully understood. lifechemicals.com
Libraries of pyrrolopyridine derivatives can be used in phenotypic screens to identify compounds that, for example, inhibit the growth of cancer cells, block viral replication, or reduce inflammation. astrazeneca.comenamine.net A key advantage of this approach is its potential to discover compounds with novel mechanisms of action. sciltp.com Once a hit is identified from a phenotypic screen, subsequent studies are required to deconvolve its mechanism and identify the molecular target(s) responsible for the observed phenotype. sciltp.com For example, a library of 7-azaindole derivatives was screened for antiviral activity against HIV-1, leading to the identification of non-nucleoside reverse transcriptase inhibitors. nih.gov
Computational Tools in Pre-clinical Biology
In silico or computational methods play an increasingly important role in drug discovery and development, offering a way to rationalize experimental findings and guide the design of new compounds. nih.gov
Molecular Docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. amazonaws.com For derivatives of this compound, docking studies can be used to predict how they bind to the active site of a target protein, such as a kinase. nih.gov These studies can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed using a "training set" of compounds with known activities and can then be used to predict the activity of new, untested compounds. uran.ua These models can help to identify the key molecular features that are important for activity. researchgate.net
Table 3: Example of a QSAR Model Equation
| Model Type | Equation | Statistical Parameters |
| Multiple Linear Regression (MLR) | pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... | R², Q², SEE |
This table shows a generic form of a QSAR equation. β coefficients represent the contribution of each molecular descriptor to the biological activity (pIC₅₀). R² (coefficient of determination), Q² (cross-validated R²), and SEE (standard error of estimate) are statistical parameters used to assess the quality of the model. nih.gov
In Silico ADMET Prediction involves the use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. asianpubs.orgnih.gov Predicting these properties early in the drug discovery process is crucial, as poor ADMET profiles are a major cause of late-stage failures. mdpi.com Various software tools can predict parameters such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for causing toxic effects. nih.gov
Table 4: Key In Silico ADMET Parameters
| Parameter | Description | Importance |
| Aqueous Solubility (logS) | Predicts the solubility of a compound in water. | Affects absorption and formulation. |
| Human Intestinal Absorption (HIA) | Predicts the percentage of a compound absorbed from the gut. | Key for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross the BBB. | Important for CNS-targeting drugs. |
| CYP450 Inhibition | Predicts the potential of a compound to inhibit cytochrome P450 enzymes. | Key for predicting drug-drug interactions. |
| hERG Inhibition | Predicts the potential for cardiotoxicity. | A critical safety parameter. |
| Ames Test Prediction | Predicts the mutagenic potential of a compound. | An indicator of potential carcinogenicity. mdpi.com |
Virtual Screening and Pharmacophore Modeling
Virtual screening and pharmacophore modeling are powerful computational techniques used to identify potential drug candidates from large compound libraries. These methods are particularly useful for exploring the therapeutic potential of scaffolds like the 7-azaindole core, which is present in this compound.
Recent studies have utilized these approaches to identify 7-azaindole derivatives with specific biological activities. For instance, a combination of virtual and high-throughput screening was employed to discover 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. nih.gov In this process, a hit compound was identified and its binding mode was used to design and synthesize a series of novel 7-azaindole derivatives. nih.gov The 7-azaindole scaffold was found to form critical hydrogen bonds and pi-cation interactions with key residues of the target proteins. nih.gov
Similarly, a structure-based pharmacophore model was generated to investigate 7-azaindole derivatives as potential inhibitors of DprE1, an essential enzyme for the survival of Mycobacterium tuberculosis. nih.gov This model helped in identifying compounds with molecular features that are crucial for binding to the active site of the enzyme. nih.gov Compounds with a high fitness score to the pharmacophore model were then subjected to molecular docking studies to further analyze their binding affinity. nih.gov
The general workflow for such studies typically involves:
Target Identification and Preparation: A specific protein target relevant to a disease is chosen, and its three-dimensional structure is obtained.
Pharmacophore Model Generation: Based on the structure of the target's binding site or known active ligands, a pharmacophore model is created. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity.
Virtual Screening: Large databases of chemical compounds are computationally screened against the pharmacophore model to identify molecules that match the required features.
Molecular Docking and Scoring: The hits from the virtual screening are then "docked" into the active site of the target protein to predict their binding orientation and affinity. The binding energy is calculated to rank the potential candidates.
Table 1: Examples of Virtual Screening Studies on 7-Azaindole Derivatives
| Target Protein | Screening Method | Key Findings | Reference |
|---|---|---|---|
| SARS-CoV-2 S1-RBD-hACE2 | Virtual and High-Throughput Screening | Identification of 7-azaindole derivatives that inhibit viral entry. | nih.gov |
| DprE1 (M. tuberculosis) | Structure-Based Pharmacophore Modeling | Discovery of potential non-covalent inhibitors of a key bacterial enzyme. | nih.gov |
| Colony-Stimulating Factor 1 Receptor (CSF-1R) | Molecular Docking | Screening of 7-azaindole analogs to identify potent anticancer agents. | nih.gov |
ADMET Prediction (Computational, in silico only, no in vivo exposure/PK data)
In silico ADMET prediction is a critical step in early-stage drug discovery that helps to assess the drug-likeness of a compound by predicting its absorption, distribution, metabolism, excretion, and potential toxicity. These predictions are made using computational models based on the chemical structure of the molecule. While specific in silico ADMET data for this compound derivatives is not available, studies on other heterocyclic compounds, including those with pyridine and pyrazole (B372694) moieties, provide a framework for the types of properties evaluated. nih.gov
Computational tools can predict a wide range of ADMET properties. For example, the prediction of pharmacokinetic parameters is essential to identify safe and potent molecules that have the potential to become drug candidates. nih.gov
Key ADMET Parameters Predicted In Silico:
Absorption:
Gastrointestinal (GI) Absorption: Predicts the extent to which a compound is absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Permeability: Predicts the ability of a compound to cross the protective barrier of the brain.
Distribution:
Plasma Protein Binding (PPB): Predicts the extent to which a compound binds to proteins in the blood, which can affect its availability to reach the target site.
Metabolism:
Cytochrome P450 (CYP) Inhibition: Predicts whether a compound is likely to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.
Excretion:
While direct prediction of excretion pathways is complex, related properties like solubility can be estimated.
Toxicity:
Mutagenicity: Predicts the potential of a compound to cause genetic mutations.
Carcinogenicity: Predicts the potential of a compound to cause cancer.
Hepatotoxicity: Predicts the potential of a compound to cause liver damage.
Table 2: Representative In Silico ADMET Predictions for a Series of Sulfonamide Derivatives with Pyridine Moieties
| Compound | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Penetration | Predicted CYP2D6 Inhibition | Predicted Hepatotoxicity | Predicted Mutagenicity |
|---|---|---|---|---|---|
| Derivative 15a | High | Low | Non-inhibitor | Low risk | Non-Mutagen |
| Derivative 15b | High | High | Non-inhibitor | Low risk | Non-Mutagen |
Data is illustrative and based on findings for sulfonamide derivatives containing a pyridine moiety as reported in a study by Abdelazeem et al. (2024). nih.gov This data is not specific to this compound derivatives but serves as an example of in silico ADMET prediction.
The in silico ADMET predictions for related heterocyclic compounds suggest that molecules with the 7-azaindole scaffold can be designed to have favorable drug-like properties. nih.gov For instance, studies on various derivatives have shown good absorption and solubility characteristics with minimal predicted toxic effects. nih.gov These computational assessments are invaluable for prioritizing which compounds should be synthesized and subjected to more resource-intensive in vitro and in vivo testing.
Future Directions and Emerging Research Opportunities
Innovative Methodologies for Stereoselective Synthesis
The development of stereoselective synthesis methods is crucial for accessing chiral derivatives of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol, which could lead to compounds with specific biological activities. Future research will likely focus on asymmetric catalysis to introduce chirality.
Key Approaches:
Transition-Metal Catalysis: Employing chiral ligands with metals like palladium, rhodium, or iridium to catalyze asymmetric reactions, such as C-H activation or cross-coupling, at specific positions on the pyrrolopyridine ring.
Organocatalysis: Utilizing small organic molecules as catalysts to create stereocenters. This approach avoids the use of potentially toxic and expensive metals.
Biocatalysis: Using enzymes to perform highly selective transformations, offering mild reaction conditions and exceptional stereocontrol.
These methodologies could enable the synthesis of enantiomerically pure derivatives, which is often essential for developing potent and selective therapeutic agents.
Exploration of Novel Reactivity and Unconventional Transformations
The inherent reactivity of the this compound core, featuring both electron-rich pyrrole (B145914) and electron-deficient pyridine (B92270) rings, along with a reactive bromine atom, opens avenues for novel chemical transformations.
Future studies are expected to move beyond standard cross-coupling reactions to explore more complex and unconventional transformations. Research into the chemoselective functionalization of different positions on the heterocyclic system will be critical. For instance, challenges in the deprotection of masking groups during synthesis have been known to lead to interesting side products, such as the formation of tricyclic eight-membered rings in related azaindole systems. ntnu.no Such unexpected reactivity provides opportunities to discover new molecular scaffolds. ntnu.no
Potential Research Areas:
Photoredox Catalysis: Using light to initiate novel bond-forming reactions under mild conditions.
Electrochemistry: Employing electrical current to drive redox reactions, offering a green and controllable synthetic method.
Late-Stage Functionalization: Developing methods to modify complex molecules derived from the core structure in the final steps of a synthesis, allowing for rapid generation of diverse compound libraries.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. These tools can be applied to the design of novel this compound derivatives with optimized properties.
By analyzing vast datasets of chemical structures and their associated biological activities or material properties, AI/ML algorithms can identify promising new candidates for synthesis and testing.
Table 1: Applications of AI/ML in Pyrrolopyridine Derivative Design
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Generative Models | Algorithms that can propose novel molecular structures based on learned chemical rules and desired properties. | Rapidly identify new derivatives with high predicted activity or specific physical characteristics. |
| Predictive Modeling | Training models to predict properties like bioactivity, toxicity, or solubility from a chemical structure. | Prioritize the synthesis of the most promising compounds, saving time and resources. |
| Retrosynthesis Planning | AI tools that suggest synthetic routes for target molecules. | Assist chemists in designing efficient and feasible synthesis pathways. |
Advancements in Computational Chemistry for Predictive Modeling
Computational chemistry provides powerful tools for understanding the behavior of molecules at the atomic level. For this compound, these methods can predict its electronic structure, reactivity, and potential interactions with biological targets.
Key Computational Techniques:
Density Functional Theory (DFT): Used to calculate the electronic properties of the molecule, helping to predict its reactivity and spectroscopic characteristics.
Molecular Dynamics (MD) Simulations: Simulating the movement of the molecule over time to understand its conformational flexibility and interactions with solvents or biological macromolecules.
Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid method that allows for the study of chemical reactions in complex environments, such as an enzyme's active site.
These computational approaches can guide experimental work by providing insights into reaction mechanisms and predicting the properties of yet-to-be-synthesized derivatives.
Development of Pyrrolopyridine-Based Photo-Controlled Molecular Switches
Molecular switches are molecules that can be reversibly shifted between two or more stable states by external stimuli, such as light. The rigid, aromatic structure of the pyrrolopyridine core makes it an attractive candidate for incorporation into such systems. While research has focused on systems like pyrrolo-pyrroles and indanylidene-pyrrolines, the principles can be extended to the this compound scaffold. researchgate.nethuji.ac.il
By functionalizing the core with photochromic groups, it may be possible to create novel molecular switches. These switches could find applications in data storage, molecular machines, and photopharmacology, where the activity of a drug is controlled with light. nih.gov The key design principle involves creating a system where light absorption leads to an efficient and reversible structural change, such as E/Z isomerization. nih.gov
Sustainability and Scalability in Pyrrolopyridine Production
As interest in pyrrolopyridine derivatives grows, the development of sustainable and scalable synthetic methods becomes increasingly important. Green chemistry principles aim to reduce the environmental impact of chemical processes.
Future research will likely focus on optimizing the synthesis of this compound to be more environmentally friendly. This includes using less hazardous solvents, reducing energy consumption, and minimizing waste. rsc.org For example, replacing common solvents like dimethylformamide with greener alternatives such as acetonitrile (B52724) can lead to higher yields, lower toxicity, and simplified purification. rsc.org
Table 2: Green Chemistry Strategies for Pyrrolopyridine Synthesis
| Strategy | Description | Benefit |
|---|---|---|
| Solvent Selection | Using benign solvents or solvent-free conditions. | Reduced environmental impact and worker exposure to hazardous materials. |
| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric quantities. | Minimized waste and often milder reaction conditions. |
| Energy Efficiency | Utilizing methods like microwave or flow chemistry to reduce reaction times and energy use. | Lower production costs and carbon footprint. |
| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Reduced waste generation. |
By focusing on these emerging research areas, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
Q. What are the established synthetic routes for 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol, and how is purity validated?
The compound is typically synthesized via N1-alkylation of the pyrrolopyridine core. A common method involves reacting 5-bromo-1H-pyrrolo[2,3-b]pyridine with alkylating agents (e.g., benzyl bromide) in the presence of KOH and tetrabutylammonium hydrogen sulfate (Bu4N+HSO4−) as a phase-transfer catalyst . Purification is achieved via column chromatography, and purity is validated using HPLC (>98% GC) or elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) . Structural confirmation employs NMR (1H/13C) and X-ray crystallography, with characteristic signals such as NH protons at δ 10–12 ppm and Br-substituted carbons at δ 110–120 ppm .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy : Absorptions at ~1720 cm⁻¹ (C=O stretch) and 3100–3046 cm⁻¹ (aromatic C–H) .
- NMR : Distinct 1H signals for pyrrolo NH (~10–12 ppm) and pyridine protons (δ 7–9 ppm). 13C NMR identifies brominated carbons (δ ~110–120 ppm) .
- X-ray crystallography : Resolves bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles to confirm regiochemistry .
Q. How is the compound’s stability assessed under varying storage conditions?
Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Brominated pyrrolopyridines are generally stable in inert atmospheres but may decompose under prolonged light exposure due to C–Br bond photolysis .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrrolopyridine core?
Regioselectivity in electrophilic substitutions (e.g., bromination) is influenced by directing groups. For example, NH in the pyrrole ring directs electrophiles to the adjacent position (C3/C5). Computational modeling (DFT) predicts electron density distribution, while experimental validation uses competitive reactions with isotopic labeling . Evidence from similar compounds shows that steric hindrance from bulky substituents (e.g., benzyl groups) can shift reactivity to less hindered sites .
Q. How can contradictions in biological activity data be resolved?
Discrepancies in reported adenosine kinase inhibition (e.g., IC50 variations) may arise from assay conditions (e.g., ATP concentration, pH). Standardized protocols (e.g., radiometric assays with [γ-32P]ATP) and control compounds (e.g., 5′-deoxy-5-iodotubercidin) are critical. Cross-validation using orthogonal methods (SPR, fluorescence polarization) reduces false positives .
Q. What methodologies optimize the compound’s solubility for in vivo studies?
Solubility is enhanced via salt formation (e.g., HCl salts) or co-solvent systems (PEG 400/water). LogP calculations (e.g., ~2.1 for the neutral form) guide formulation. For pharmacokinetic studies, micellar encapsulation (e.g., poloxamers) improves bioavailability, as demonstrated in pyrrolopyridine analogs .
Q. How is the compound’s reactivity in cross-coupling reactions exploited for derivatization?
The bromine atom serves as a handle for Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh3)4, K2CO3, DMF/H2O). Reaction optimization includes screening ligands (e.g., XPhos) to enhance yields (>80%) and reduce homocoupling byproducts . Monitoring via LC-MS ensures selective C–Br bond activation over pyrrole NH oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
